

Spectroscopic Characterization of 4-Aminooctanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-aminooctanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-aminooctanoic acid**, a non-proteinogenic amino acid with potential applications in peptidomimetics and drug design. Due to the limited availability of directly measured public data for **4-aminooctanoic acid**, this document presents a detailed analysis based on predicted values derived from its isomers, 2-aminooctanoic acid and 8-aminooctanoic acid, and related compounds. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Predicted Spectroscopic Data for 4-Aminooctanoic Acid

The following tables summarize the predicted spectroscopic data for **4-aminooctanoic acid**. These predictions are based on the analysis of publicly available data for its structural isomers and related molecules. It is crucial to note that these are estimations and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for 4-Aminooctanoic Acid

Atom Position	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	~2.3	Triplet	~7.5
H-3	~1.5 - 1.7	Multiplet	
H-4	~3.0 - 3.2	Multiplet	
H-5	~1.4 - 1.6	Multiplet	
H-6	~1.3	Multiplet	
H-7	~1.3	Multiplet	
H-8	~0.9	Triplet	~7.0
-NH ₂	Variable	Broad Singlet	
-COOH	Variable	Broad Singlet	

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Aminooctanoic Acid**

Atom Position	Predicted Chemical Shift (ppm)
C-1 (COOH)	~175 - 180
C-2	~35 - 40
C-3	~25 - 30
C-4 (CH-NH ₂)	~50 - 55
C-5	~30 - 35
C-6	~22 - 27
C-7	~31 - 36
C-8	~14

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Aminooctanoic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 3000	O-H and N-H stretch	Broad absorption due to carboxylic acid and amine groups.
2960 - 2850	C-H stretch	Aliphatic C-H stretching.
~1710	C=O stretch	Carboxylic acid carbonyl stretching.
~1640	N-H bend	Primary amine scissoring.
~1465	C-H bend	Methylene scissoring.
~1400	O-H bend	Carboxylic acid O-H bending.
~1200	C-O stretch	Carboxylic acid C-O stretching.
~1100	C-N stretch	Aliphatic amine C-N stretching.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Aminooctanoic Acid**

m/z	Ion	Predicted Fragmentation Pathway
160.13	$[M+H]^+$	Molecular ion peak in positive ion mode.
143.13	$[M-NH_3]^+$	Loss of ammonia from the molecular ion.
115.08	$[M-COOH]^+$	Decarboxylation of the molecular ion.
86.09	$[C_5H_{12}N]^+$	Cleavage at the alpha-beta carbon bond relative to the amine.
74.06	$[C_3H_8NO]^+$	Cleavage at the gamma-delta carbon bond relative to the amine.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of amino acids is crucial for structural elucidation.

Sample Preparation:

- **Dissolution:** Dissolve 10-20 mg of the amino acid sample in 0.6-0.8 mL of a deuterated solvent (e.g., D_2O , $DMSO-d_6$, or CD_3OD). The choice of solvent will depend on the solubility of the amino acid and the desired pH.
- **pH Adjustment:** For aqueous samples, the pH can be adjusted using dilute DCl or $NaOD$ to study the protonation states of the amino and carboxyl groups.
- **Internal Standard:** Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing.

- Filtration: Filter the sample into a clean NMR tube to remove any particulate matter.

Instrument Parameters (for a 500 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid amino acid sample directly onto the ATR crystal.
- Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- For solution-state IR, a thin film of the sample dissolved in a volatile solvent can be cast onto the ATR crystal, and the solvent allowed to evaporate.

Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be acquired before running the sample.

Mass Spectrometry

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the analyte.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation (for Electrospray Ionization - ESI):

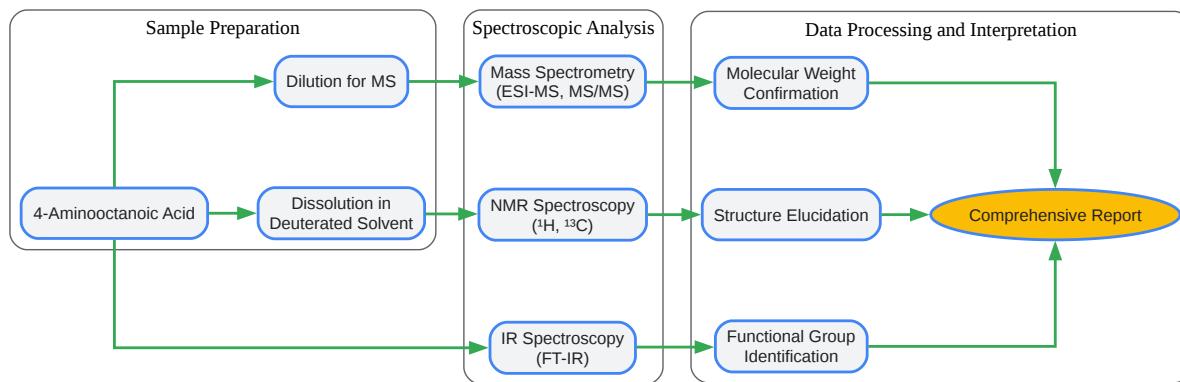
- Prepare a dilute solution of the amino acid (1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- The addition of an acid or base helps in the ionization process.

Instrument Parameters (for a Q-TOF or Orbitrap Mass Spectrometer):

- Ionization Mode: ESI positive or negative.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- MS1 Scan Range: m/z 50-500.
- MS/MS (Tandem Mass Spectrometry): For fragmentation analysis, the parent ion of interest is isolated and fragmented using collision-induced dissociation (CID) with a collision energy of 10-40 eV.

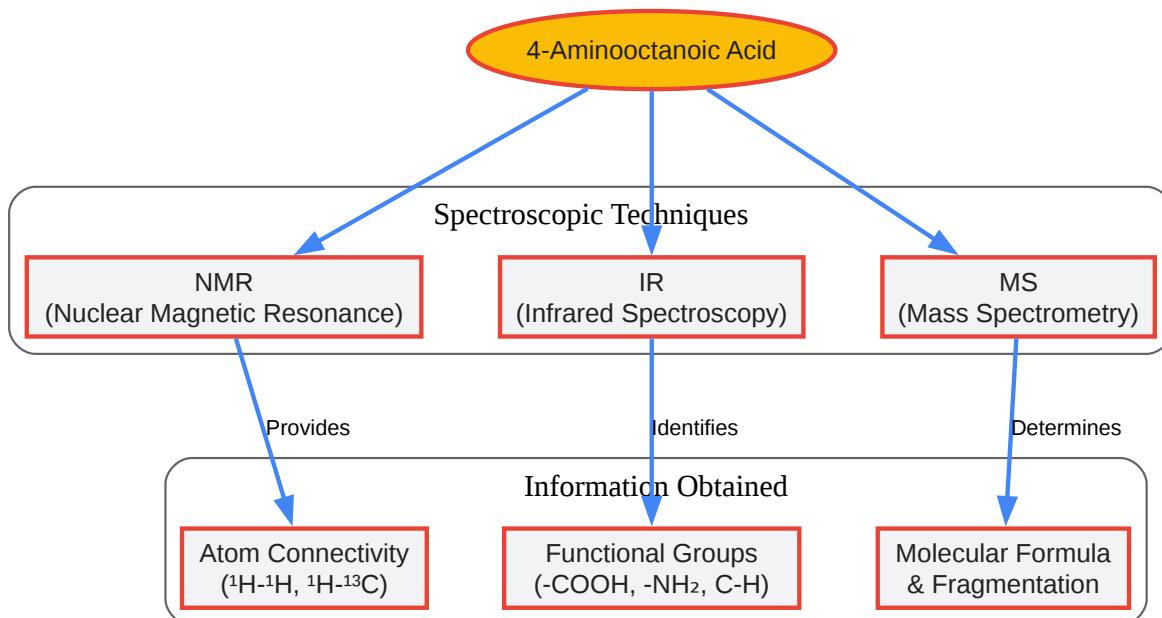
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an amino acid and the logical relationship of the spectroscopic techniques.



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Caption: Workflow for the spectroscopic analysis of **4-amino-octanoic acid**.



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Caption: Relationship between spectroscopic techniques and the information they provide.

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